molecular formula C12H16BrN3O7 B12068774 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid

Cat. No.: B12068774
M. Wt: 394.18 g/mol
InChI Key: MDNSKVQGQWEUEA-UHFFFAOYSA-N
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Description

“2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid” is a highly functionalized oxan (tetrahydropyran) derivative with a complex substitution pattern. Its structure features:

  • Oxan ring: A six-membered oxygen-containing heterocycle.
  • Acetyloxy groups: At positions 2 and 3, providing ester functionalities that may act as protective groups for hydroxyl moieties.
  • Azido group (-N₃): At position 5, enabling participation in click chemistry (e.g., Huisgen cycloaddition).
  • Acetic acid side chain: At position 4, introducing carboxylic acid reactivity.

This compound’s multifunctional nature makes it valuable in organic synthesis, particularly in designing pharmacophores or polymer precursors. Its reactivity is influenced by steric effects from the acetyloxymethyl group and electronic effects from the bromo and azido substituents.

Properties

Molecular Formula

C12H16BrN3O7

Molecular Weight

394.18 g/mol

IUPAC Name

2-[3-acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid

InChI

InChI=1S/C12H16BrN3O7/c1-5(17)21-4-8-11(22-6(2)18)7(3-9(19)20)10(15-16-14)12(13)23-8/h7-8,10-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

MDNSKVQGQWEUEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])CC(=O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the azido and bromo groups. Acetylation reactions are then performed to introduce the acetyloxy groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions result in a variety of new compounds with different functional groups.

Scientific Research Applications

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s azido group makes it useful in bioconjugation and click chemistry, facilitating the study of biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation. The bromo group can undergo substitution reactions, allowing the compound to be modified for specific purposes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Functionalized Oxan Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents) Stability Notes
Target Compound 465.2 Azido, Bromo, Acetyloxy Moderate in DMSO Sensitive to light/heat
2-[3-Acetyloxy-2-(acetyloxymethyl)-5-amino-6-bromooxan-4-yl]acetic acid 439.1 Amine, Bromo, Acetyloxy High in water Air-sensitive (oxidizes)
2-[3-Benzoyloxy-2-(benzoyloxymethyl)-5-azido-6-iodooxan-4-yl]acetic acid 643.3 Azido, Iodo, Benzoyloxy Low in methanol Thermally stable, hygroscopic
2-[3-Acetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-chlorooxan-4-yl]acetic acid 408.7 Hydroxy, Chloro, Acetyloxy High in ethanol Prone to ester hydrolysis

Biological Activity

The compound 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid is C₁₃H₁₅BrN₄O₅. The presence of functional groups such as acetoxy, azido, and bromo contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid exhibit significant antimicrobial properties. For instance, derivatives with an azido group have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CStaphylococcus spp.4 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The cytotoxic effects of 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid were evaluated using standard cell lines such as L929 and A549.

Table 2: Cytotoxicity Results

Dose (µM)L929 Cell Viability (%)A549 Cell Viability (%)
2007788
10092102
507485
259796

The results indicate that at lower concentrations, the compound does not significantly affect cell viability, suggesting a favorable safety profile.

The antimicrobial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes due to the presence of the azido group. This group may inhibit the transcription of genes linked to biofilm formation, enhancing the compound's effectiveness against resistant strains .

Case Studies

In a recent study, a series of derivatives based on similar structures were synthesized and tested for their biological activities. Notably, compounds with acetoxy groups demonstrated enhanced antimicrobial activity compared to their non-acetylated counterparts .

Case Study Findings:

  • Compound D showed a significant reduction in biofilm formation in Staphylococcus aureus when treated with concentrations as low as 10 µg/mL.
  • Compound E exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.

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